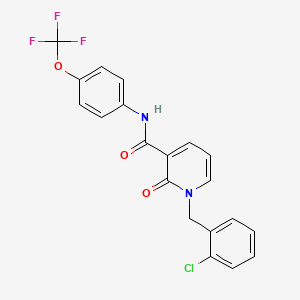
Methyl 2-chloro-2-(2,4,5-trifluorophenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-chloro-2-(2,4,5-trifluorophenyl)acetate” is a fluorophenylacetic acid, which is a valuable intermediate for preparing various pharmacologically active compounds .
Synthesis Analysis
The synthesis of 2,4,5-trifluorophenylacetic acid involves a mixture of 2,4,5-trifluoromandelic acid, H3PO3, Nal, and MSA. This mixture is stirred at 95-105°C for 24 hours .Molecular Structure Analysis
The molecular weight of “this compound” is 238.59 . The IUPAC name is this compound .Chemical Reactions Analysis
“this compound” can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Wissenschaftliche Forschungsanwendungen
Synthesis of Derivatives
- Methyl 2-chloro-2-(2,4,5-trifluorophenyl)acetate plays a critical role in synthesizing various organic compounds. Anil, Altundas, and Kara (2019) reported its use in the synthesis of (2S)-3-(2,4,5-trifluorophenyl)propane-1,2-diol via the Sharpless asymmetric epoxidation method (D. Anil, R. Altundas, & Yunus Kara, 2019).
Adsorption and Distribution Studies
- Jafvert et al. (1990) utilized related compounds in studying the distribution of hydrophobic ionogenic organic compounds between octanol and water, demonstrating the compound's relevance in environmental chemistry (C. Jafvert, J. Westall, E. Grieder, & R. Schwarzenbach, 1990).
Development of Anti-Microbial Agents
- Limban, Marutescu, and Chifiriuc (2011) highlighted its significance in creating new thiourea derivatives with potential anti-microbial and anti-pathogenic properties (Carmen Limban, L. Marutescu, & M. Chifiriuc, 2011).
Thermodynamic Properties Exploration
- Sobechko et al. (2019) conducted studies on the thermodynamic properties of related compounds, showing its utility in understanding chemical reactions and processes (I. Sobechko, Y. Horak, V. Dibrivnyi, M. Obushak, & L. Goshko, 2019).
Organic Synthesis Optimization
- Research by Boni et al. (1994) involved using related molecules for optimizing the synthesis of organic esters, indicating the compound's significance in organic chemistry (M. Boni, F. Ghelfi, U. M. Pagnoni, & A. Pinetti, 1994).
Pesticide Analysis and Adsorption
- Khan and Akhtar (2011) explored its application in the adsorption behavior of pesticides, contributing to environmental analysis and safety (A. Khan & T. Akhtar, 2011).
Wirkmechanismus
Eigenschaften
IUPAC Name |
methyl 2-chloro-2-(2,4,5-trifluorophenyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c1-15-9(14)8(10)4-2-6(12)7(13)3-5(4)11/h2-3,8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTLWAISVWFQJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=C(C=C1F)F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[1-(4-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2405364.png)


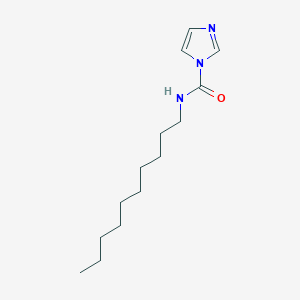
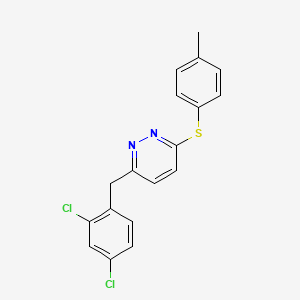
![Methyl 2-(4-benzylpiperazin-1-yl)-3-[(4-fluorophenyl)methyl]-4-oxoquinazoline-7-carboxylate](/img/structure/B2405371.png)

![N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2405374.png)
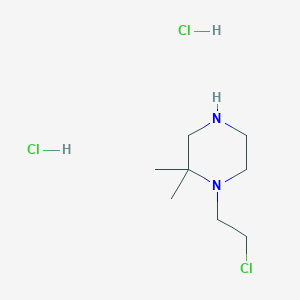


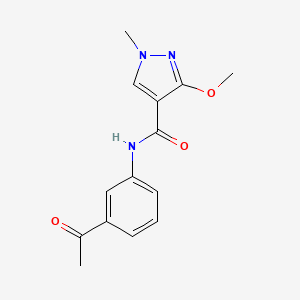
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-cyclobutyl-2-oxopyridine-3-carboxamide;hydrochloride](/img/structure/B2405384.png)
